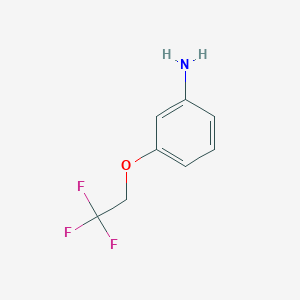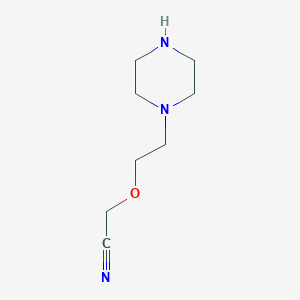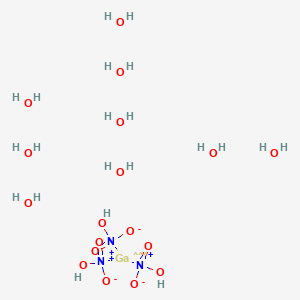
Nitric acid, gallium salt, nonahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitric acid, gallium salt, nonahydrate, also known as gallium nitrate nonahydrate, is a chemical compound with the formula Ga(NO₃)₃·9H₂O. It is a nitrate salt of gallium and is commonly used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Gallium nitrate nonahydrate can be prepared by dissolving elemental gallium in nitric acid, followed by recrystallization. The reaction involves the formation of gallium nitrate, which is then hydrated to form the nonahydrate form . The general reaction can be represented as: [ \text{Ga} + 3\text{HNO}_3 \rightarrow \text{Ga(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, gallium nitrate nonahydrate is produced by reacting gallium metal with nitric acid under controlled conditions. The resulting solution is then subjected to crystallization processes to obtain the nonahydrate form. This method ensures high purity and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Gallium nitrate nonahydrate undergoes various chemical reactions, including:
Oxidation: Gallium nitrate can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to elemental gallium under specific conditions.
Substitution: Gallium nitrate can participate in substitution reactions where the nitrate ions are replaced by other anions.
Common Reagents and Conditions
Common reagents used in reactions with gallium nitrate nonahydrate include reducing agents like hydrogen gas and other metal salts. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from reactions involving gallium nitrate nonahydrate depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield elemental gallium, while substitution reactions can produce various gallium salts .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, gallium nitrate nonahydrate is used as a precursor for synthesizing other gallium compounds. It is also employed in various analytical techniques and as a reagent in chemical reactions .
Biology and Medicine
Gallium nitrate nonahydrate has significant applications in medicine. It is used to treat hypercalcemia associated with cancer by inhibiting bone resorption. Additionally, it has been studied for its potential use in treating arthritis, autoimmune disorders, and certain tumors .
Industry
In the industrial sector, gallium nitrate nonahydrate is used in the production of semiconductors and other electronic components. Its unique properties make it valuable in the manufacturing of high-performance materials .
Wirkmechanismus
Gallium nitrate nonahydrate exerts its effects by interacting with various molecular targets and pathways. In medical applications, it inhibits the activity of osteoclasts, which are responsible for bone resorption. This action helps reduce the levels of free calcium in the blood, thereby treating hypercalcemia . Gallium also competes with magnesium in DNA binding, inhibiting DNA synthesis and affecting cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gallium chloride (GaCl₃): Another gallium salt with different properties and applications.
Gallium sulfate (Ga₂(SO₄)₃): Used in various industrial processes.
Gallium arsenide (GaAs): Widely used in the semiconductor industry.
Uniqueness
Gallium nitrate nonahydrate is unique due to its specific chemical structure and properties. Unlike other gallium salts, it has significant medical applications, particularly in treating hypercalcemia and other bone-related disorders. Its ability to inhibit osteoclast activity and its high affinity for DNA binding make it distinct from other similar compounds .
Eigenschaften
InChI |
InChI=1S/Ga.3HNO3.9H2O/c;3*2-1(3)4;;;;;;;;;/h;3*(H,2,3,4);9*1H2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOCMVOJOOWXNN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O.O.O.O.O.O.O.O.O.[Ga] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH21N3O18 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.90 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135886-70-3 |
Source


|
| Record name | Gallium nitrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135886703 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
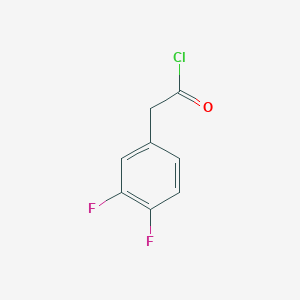
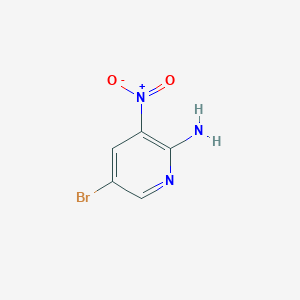
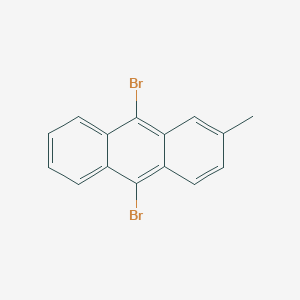
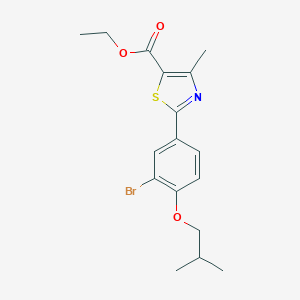

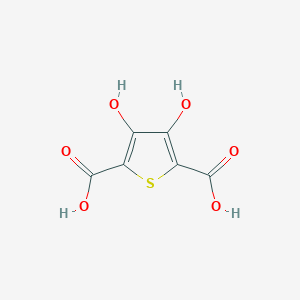

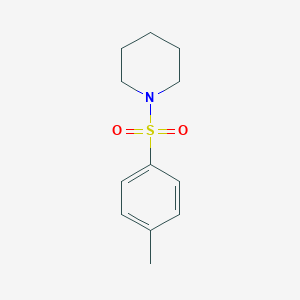
![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
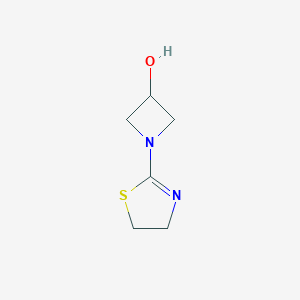
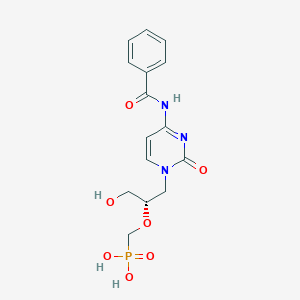
![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
